1-Cyclopentylpentadecane

Description

Contextualization within Saturated Hydrocarbon Chemistry

1-Cyclopentylpentadecane is a member of the cycloalkane class of hydrocarbons, which are characterized by a ring of carbon atoms. nih.gov Specifically, it is an alkyl-substituted cycloalkane, comprising a five-membered cyclopentane (B165970) ring attached to a fifteen-carbon alkyl chain (pentadecyl group). Its chemical formula is C₂₀H₄₀. nist.gov As a saturated hydrocarbon, all carbon-carbon bonds are single bonds, which results in a relatively stable and less reactive molecule compared to its unsaturated counterparts. vaia.com

Cycloalkanes are a major component of crude oil and have significant roles in various industrial products. lcslaboratory.combiorxiv.org The general formula for a simple, single-ring cycloalkane is CₙH₂ₙ. askthenerd.com The properties of cycloalkanes, such as boiling point and density, generally increase with the number of carbon atoms. fiveable.me The presence of both a cyclic group and a long alkyl chain in this compound gives it properties that are a hybrid of both structural types, influencing its physical state, viscosity, and intermolecular interactions.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort the data by clicking on the headers.

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| CAS Number | 4669-01-6 | N/A | nist.govchemeo.com |

| Molecular Formula | C₂₀H₄₀ | N/A | nist.gov |

| Molecular Weight | 280.53 | g/mol | nist.gov |

| Normal Boiling Point | 625.0 | K | rjpbcs.com |

| Critical Temperature | 780.0 | K | flexwareinc.com |

Structural Distinctiveness of the Cyclopentane-Alkane Motif in Molecular Design

The molecular architecture of this compound, combining a cyclopentane ring with a long pentadecyl tail, is structurally significant. The cyclopentane ring itself is not planar; to minimize torsional strain from eclipsed hydrogen atoms and angle strain from deviating from the ideal 109.5° sp³ bond angle, it adopts a puckered conformation. libretexts.org The most stable conformations are the "envelope," where four carbons are coplanar and one is out of the plane, and the "half-chair". libretexts.orgwikipedia.org

This non-planar ring structure, combined with the flexible, long alkyl chain, influences the molecule's packing in the solid and liquid states, affecting properties like melting point and viscosity. The long alkyl chain imparts significant van der Waals forces, leading to a higher boiling point than smaller alkanes. fiveable.me This type of structure, a cyclic head with a long aliphatic tail, is common in molecules designed for specific applications such as lubricants and surfactants. For instance, multiple alkylated cyclopentanes are valued for their low volatility and thermal stability, making them suitable for aerospace applications. The long chain contributes to the hydrophobic nature of the compound. ontosight.ai

Overview of Advanced Research Paradigms and Their Applicability to this compound

The detailed analysis of complex hydrocarbon mixtures, such as those found in petroleum, fuels, and environmental samples, requires sophisticated analytical techniques. This compound, as a component of such mixtures, can be identified and quantified using these advanced methods. biorxiv.orgmdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for separating highly complex samples. mosh-moah.deresearchgate.net By employing two columns with different separation mechanisms, GCxGC provides greatly enhanced resolution compared to conventional GC. gcms.cz When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), it allows for the detailed characterization of individual components in mixtures containing thousands of compounds, including the separation of different classes of hydrocarbons like alkanes, cycloalkanes, and aromatics. jeolusa.comjeol.com This would be an ideal method to resolve this compound from other isomers and structurally similar compounds in a complex matrix.

Soft ionization techniques, such as field ionization (FI), are particularly useful for analyzing saturated hydrocarbons. jeolusa.com Unlike electron ionization (EI), which can cause extensive fragmentation and lead to the absence of a molecular ion, FI typically produces a strong molecular ion signal with minimal fragmentation. This is crucial for the unambiguous identification of compounds like this compound, especially within a complex background. jeolusa.com

Furthermore, molecular modeling and quantitative structure-property relationship (QSPR) studies are advanced computational paradigms used to predict the physical and chemical properties of molecules. rjpbcs.comstudylib.net These models use the chemical structure to estimate properties like boiling point, density, and viscosity, which is particularly valuable when experimental data is scarce or difficult to obtain. rjpbcs.com A QSPR study has been performed to predict the boiling point of a diverse set of hydrocarbons, which included this compound. rjpbcs.com

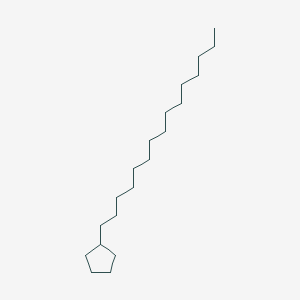

Structure

2D Structure

3D Structure

Properties

CAS No. |

4669-01-6 |

|---|---|

Molecular Formula |

C20H40 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

pentadecylcyclopentane |

InChI |

InChI=1S/C20H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-20/h20H,2-19H2,1H3 |

InChI Key |

HENJCAULAAJZLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1CCCC1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Cyclopentylpentadecane

Advanced Molecular Modeling and Simulation Methodologies

Molecular dynamics (MD) simulations, a powerful computational tool, are instrumental in understanding the physical movements of atoms and molecules. For a molecule like 1-Cyclopentylpentadecane, MD simulations can predict and analyze its properties in various states.

Nonequilibrium Molecular Dynamics (NEMD) is a simulation technique used to investigate the rheological properties of fluids, such as viscosity. In NEMD simulations, an external shear force is applied to the system to mimic the conditions of flow. This allows for the direct calculation of the fluid's response to the applied stress, providing valuable data on its viscosity and other transport properties. mdpi.comresearchgate.net

Table 1: Illustrative NEMD Simulation Parameters for a Hydrocarbon System (Note: This table is a representative example based on general practices in molecular dynamics simulations and does not represent actual data for this compound.)

| Parameter | Value |

|---|---|

| System Size | ~100 molecules |

| Temperature | 300 K - 400 K |

| Pressure | 0.1 MPa - 1 GPa |

| Force Field | United Atom Model |

| Shear Rate | 10^8 - 10^10 s^-1 |

| Simulation Time | 5 - 10 ns |

Equilibrium Molecular Dynamics (EMD) simulations are performed on systems in thermodynamic equilibrium, meaning there are no external forces driving the system in a particular direction. mdpi.com These simulations are invaluable for obtaining information about the structural and dynamic properties of molecules. For this compound, EMD can be used to calculate properties such as self-diffusion coefficients and rotational relaxation times. researchgate.net

The molecular architecture of this compound, consisting of a five-membered cyclopentane (B165970) ring attached to a fifteen-carbon pentadecane (B166386) chain, dictates its conformational possibilities. The cyclopentane ring is not planar and adopts puckered conformations, most commonly the "envelope" conformation, to relieve angle and eclipsing strain. maricopa.edu This puckering is a dynamic process, and the ring can rapidly interconvert between different envelope forms.

The long pentadecane chain, being flexible, can adopt a multitude of conformations due to rotation around its carbon-carbon single bonds. The presence of the bulky cyclopentyl group at one end introduces steric hindrance that influences the preferred conformations of the adjacent portion of the alkyl chain. Substituents on a cycloalkane ring generally prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In the context of this compound, the pentadecane chain acts as a large substituent on the cyclopentane ring. The interplay between the conformational preferences of the ring and the chain results in a complex energy landscape with numerous local minima. Understanding this conformational space is key to predicting the molecule's physical properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.comnih.gov For hydrocarbon systems like this compound, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity.

DFT calculations can also be employed to study reaction mechanisms involving hydrocarbons. mdpi.com For example, the mechanism of cycloaddition reactions or the study of radical-mediated processes can be investigated. mdpi.com While specific DFT studies on this compound are scarce, the methodology has been successfully applied to a vast range of hydrocarbon molecules, providing reliable predictions of their chemical behavior. nih.govnih.govcam.ac.uk

Table 2: Representative Electronic Properties of a Hydrocarbon Calculated by DFT (Note: This table presents typical data obtained from DFT calculations for a generic hydrocarbon and is for illustrative purposes only.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~0 Debye |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. byu.edu These methods are computationally more demanding than DFT but can provide very accurate results, especially for the study of weak intermolecular interactions, such as van der Waals forces. ru.nl

For a nonpolar molecule like this compound, intermolecular interactions are dominated by these weak dispersion forces. Ab initio calculations can be used to accurately model the potential energy surfaces of interacting pairs of molecules. byu.edu This provides a fundamental understanding of the forces that govern the condensation of the substance into a liquid and its subsequent physical properties. High-level ab initio methods like Coupled Cluster theory or the CBS-QB3 method can predict thermodynamic properties such as the standard enthalpy of formation with high accuracy. ugent.beresearchgate.net These calculations are crucial for building accurate force fields used in molecular dynamics simulations.

Predictive Modeling of Thermodynamic and Transport Properties

Predictive modeling plays a crucial role in chemical engineering and physical chemistry, providing estimates for the properties of substances where experimental data is scarce. For a large and complex molecule like this compound, these computational methods are particularly important.

Development and Validation of Heat Capacity Models Utilizing Virial Coefficients

Application of Multi-Linear Regression (MLR) Models for Property Estimation

Multi-Linear Regression (MLR) is a statistical technique used to model the relationship between two or more explanatory variables and a response variable. In the context of Quantitative Structure-Property Relationship (QSPR) studies, MLR models are developed to predict the physicochemical properties of chemical compounds based on their molecular descriptors. nih.govnih.gov These models have been successfully applied to various classes of compounds, including cycloalkanes, to estimate thermodynamic properties such as enthalpies of formation and fusion, and Gibbs free energy. nih.gov

However, specific MLR models and their direct application for the property estimation of this compound are not documented in the available literature. The development of such a model would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound and a series of structurally related compounds.

Model Building: Using statistical software to identify the most relevant descriptors and build a linear equation that correlates these descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using various statistical metrics and validation techniques.

Without a dedicated study on this compound, no specific MLR model or its corresponding data table can be presented.

Theoretical Calculation of Phase Equilibrium Parameters (e.g., Antoine Coefficients)

Phase equilibrium parameters are essential for designing and optimizing separation processes. The Antoine equation is a semi-empirical correlation that describes the relationship between vapor pressure and temperature for pure components. Theoretical and computational methods can be employed to estimate the Antoine coefficients for compounds where experimental data is lacking.

For this compound, the following Antoine coefficients have been reported, which can be used to calculate its vapor pressure at a given temperature. scribd.com The Antoine equation is given by:

log₁₀(P) = A - (B / (T + C))

Where:

P is the vapor pressure.

T is the temperature.

A, B, and C are the Antoine coefficients.

Table 1: Antoine Coefficients for this compound scribd.com

| Compound Name | A | B | C | Temperature Range (°C) | Pressure Units |

| This compound | 7.03357 | 1817.43 | 168.88 | 168.3 to 293.1 | mmHg |

Advanced Physicochemical Behavior and Transport Phenomena of 1 Cyclopentylpentadecane

Comprehensive Analysis of Phase Behavior and Vapor-Liquid Equilibria

The presence of the long alkyl chain suggests that 1-Cyclopentylpentadecane is a liquid at room temperature with a relatively high boiling point and low vapor pressure. The boiling point of linear alkanes increases with chain length due to stronger van der Waals forces. For instance, eicosane (B133393) (C20H42), a linear isomer, has a boiling point of approximately 343 °C. The introduction of the cyclopentyl ring is expected to slightly lower the boiling point compared to its linear isomer due to a more compact structure which reduces the surface area available for intermolecular interactions.

Vapor-liquid equilibrium (VLE) describes the distribution of a chemical species between the vapor and liquid phases. wikipedia.org For a pure substance like this compound, the VLE is primarily dependent on temperature and pressure. At a given temperature, the vapor pressure of this compound is expected to be low, characteristic of high-molecular-weight hydrocarbons. acs.org The VLE data for such compounds are crucial in designing distillation and separation processes. acs.org In the absence of experimental data, predictive models based on equations of state, such as the Peng-Robinson equation, can be employed to estimate the VLE of high-molecular-weight hydrocarbons. acs.org

The phase diagram of this compound would depict its solid, liquid, and vapor phases as a function of temperature and pressure. It is expected to exhibit a distinct melting point, transitioning from a waxy solid to a liquid, and a boiling point for the liquid-to-vapor transition. The table below provides estimated phase transition temperatures for this compound based on trends observed for analogous compounds.

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point (°C) | -10 to 5 | Lower than long-chain n-alkanes of similar carbon number due to disruption of crystal packing by the cyclopentyl ring. |

| Boiling Point (°C) | 330 - 350 | Slightly lower than its linear isomer, eicosane, due to a more compact structure. |

Rheological Characterization and Viscosity Investigations

The rheological properties of this compound, which describe its flow and deformation characteristics, are dominated by its high molecular weight and the presence of the cyclopentyl group. While specific experimental data for this compound is scarce, its behavior can be inferred from studies on similar long-chain hydrocarbons.

The viscosity of hydrocarbons generally increases with increasing molecular size and chain length. studymind.co.uknagwa.com This is due to the increased strength of intermolecular dispersion forces. nagwa.com Therefore, this compound is expected to be significantly more viscous than shorter-chain alkanes.

Impact of Side Chain Structural Variations on Viscoelastic Properties

The cyclopentyl group in this compound can be considered a bulky side group on the long pentadecyl chain. The presence of such a cyclic group introduces steric hindrance and restricts the free rotation of the carbon-carbon bonds, which in turn affects the viscoelastic properties of the fluid. Compared to a linear alkane of the same carbon number, the cyclopentyl group is expected to increase the viscosity and introduce more complex rheological behavior.

Studies on long-chain alkanes have shown that they can form ordered, layered structures known as rotator phases at temperatures below their melting point. researchgate.net These phases exhibit unique rheological properties, being more ordered than the liquid phase but less rigid than the crystalline solid. researchgate.net The presence of the cyclopentyl group in this compound might influence the formation and stability of such rotator phases, thereby affecting its low-temperature flow properties.

Correlation of Molecular Structure with Macroscopic Transport Coefficients

The molecular structure of this compound directly influences its macroscopic transport coefficients, such as viscosity and diffusion. The long pentadecyl chain provides a large surface area for intermolecular van der Waals interactions, leading to higher viscosity. The cyclopentyl ring, with its rigid, non-planar conformation, disrupts the efficient packing of the molecules that is possible with linear alkanes. libretexts.org This disruption can affect the ease with which molecules can slide past one another, thus influencing the fluid's resistance to flow.

The general trend for hydrocarbons is that for a given number of carbon atoms, a more compact, branched, or cyclic structure tends to have a lower viscosity than a long, linear chain. However, the significant length of the pentadecyl chain in this compound is likely the dominant factor determining its viscosity.

| Property | Expected Behavior | Structural Rationale |

|---|---|---|

| Kinematic Viscosity at 40°C | Moderately High | Dominance of the long pentadecyl chain leading to strong intermolecular forces. |

| Viscoelasticity | Potentially observable at low temperatures or high shear rates | Restricted molecular motion due to the cyclopentyl group. |

Solubility Parameter Derivations and Intermolecular Interaction Mapping

The Hildebrand solubility parameter (δ) is a numerical value that provides an estimate of the degree of interaction between materials, which is a good indicator of solubility. wikipedia.orgonlytrainings.com It is defined as the square root of the cohesive energy density, which is the energy required to separate molecules from their neighbors. wikipedia.orgculturalheritage.org For nonpolar compounds like this compound, materials with similar solubility parameters are likely to be miscible. wikipedia.org

Direct experimental determination of the solubility parameter for this compound is not available. However, it can be estimated using group contribution methods or from its heat of vaporization and molar volume. onlytrainings.com As a nonpolar hydrocarbon, the primary intermolecular interactions governing its solubility are London dispersion forces. The cohesive energy, and thus the solubility parameter, is expected to be similar to other long-chain alkanes.

The solubility parameter for this compound can be estimated to be in the range of other C20 hydrocarbons. This value would indicate its miscibility with other nonpolar solvents like hexane (B92381), toluene, and other hydrocarbons, and its immiscibility with polar solvents like water and ethanol.

Intermolecular interaction mapping for this compound would primarily show van der Waals interactions (specifically London dispersion forces) distributed along the entire molecule. The long aliphatic chain would be the major contributor to these interactions. The cyclopentyl ring would also contribute to these forces, with its specific geometry influencing the packing and interaction with neighboring molecules.

| Parameter | Estimated Value (MPa1/2) | Method of Estimation |

|---|---|---|

| Hildebrand Solubility Parameter (δ) | 16.0 - 17.0 | Based on values for similar long-chain alkanes and cycloalkanes. |

Sophisticated Analytical Methodologies for Characterization Beyond Basic Identification

Advanced Spectroscopic Techniques for Structural Elucidation

To confirm the molecular structure of 1-Cyclopentylpentadecane, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry is employed. These techniques provide complementary information regarding the carbon skeleton, the nature of the chemical bonds, and the fragmentation behavior of the molecule.

High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons in the cyclopentyl ring and the pentadecyl chain. Protons on the cyclopentyl ring will exhibit complex splitting patterns due to spin-spin coupling. libretexts.org The protons on the long alkyl chain will show characteristic signals, with the terminal methyl group appearing at the highest field (lowest chemical shift). libretexts.org The methine proton at the point of attachment between the ring and the chain (C1') would be a key diagnostic signal.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Due to the molecule's symmetry, several carbon atoms within the pentadecyl chain would be chemically equivalent or have very similar chemical shifts. libretexts.org The carbon atom at the junction of the ring and the chain (C1'), as well as the carbons within the cyclopentyl ring, would have distinct chemical shifts compared to the linear alkyl portion. researchgate.netoregonstate.edu

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Terminal -CH₃ (C15) | ¹H NMR | ~0.88 | Triplet, characteristic of a terminal methyl group in a long alkyl chain. |

| Bulk -CH₂- in chain | ¹H NMR | ~1.26 | Broad multiplet, representing the majority of the methylene (B1212753) groups. |

| -CH₂- adjacent to ring (C1) | ¹H NMR | ~1.3-1.4 | Multiplet, slightly downfield due to proximity to the substituted carbon. |

| Cyclopentyl -CH₂- | ¹H NMR | ~1.5-1.7 | Complex multiplets, representing the non-equivalent ring protons. |

| Cyclopentyl -CH- (C1') | ¹H NMR | ~1.7-1.9 | Multiplet, most downfield aliphatic proton due to substitution. |

| Terminal -CH₃ (C15) | ¹³C NMR | ~14.1 | Characteristic signal for a terminal methyl carbon. |

| Bulk -CH₂- in chain | ¹³C NMR | ~22.7 - 31.9 | Multiple overlapping signals for the long methylene chain. |

| Cyclopentyl -CH₂- | ¹³C NMR | ~25.0 - 34.0 | Signals corresponding to the C2', C3', C4', and C5' carbons of the ring. |

| Cyclopentyl -CH- (C1') | ¹³C NMR | ~45.0 | Distinct downfield signal for the substituted methine carbon on the ring. |

Note: Predicted values are based on typical chemical shifts for long-chain alkanes and alkyl-substituted cycloalkanes. Actual values may vary depending on solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. For a saturated hydrocarbon like this compound, the spectra are dominated by C-H and C-C bond vibrations.

C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of symmetric and asymmetric stretching of C-H bonds in methylene (-CH₂-) and methyl (-CH₃) groups.

C-H Bending: Bending (scissoring and rocking) vibrations for methylene groups are typically observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The presence of the cyclopentyl ring may introduce additional complexity to these regions.

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry (MS) with electron ionization (EI) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. labmanager.com The molecular ion (M⁺) peak for this compound (C₂₀H₄₀) would be expected at a mass-to-charge ratio (m/z) of 280.

The fragmentation pattern is predictable based on the known behavior of alkyl-substituted cycloalkanes. jove.com The most prominent fragmentation pathways would likely involve:

Loss of the Alkyl Chain: Cleavage of the C-C bond between the cyclopentyl ring and the pentadecyl chain, leading to a fragment corresponding to the cyclopentyl cation (m/z 69) or the pentadecyl cation (m/z 211).

Ring Opening and Fragmentation: The cyclopentyl ring can open, followed by the loss of small neutral molecules like ethene (C₂H₄), resulting in characteristic fragment ions. jove.comdocbrown.info

Fragmentation Along the Alkyl Chain: The long pentadecyl chain can fragment, producing a series of carbocation fragments separated by 14 mass units (-CH₂- group). libretexts.orglibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 280 | [C₂₀H₄₀]⁺ | Molecular Ion (M⁺) |

| 251 | [C₁₈H₃₅]⁺ | Loss of an ethyl radical (-C₂H₅) from the chain. |

| 211 | [C₁₅H₃₁]⁺ | Loss of the cyclopentyl radical, forming a pentadecyl cation. |

| 83 | [C₆H₁₁]⁺ | Fragment from the cyclopentyl ring and attached methylene group. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, from cleavage of the bond to the alkyl chain. |

| 57 | [C₄H₉]⁺ | Butyl cation, common fragment from the alkyl chain. |

| 43 | [C₃H₇]⁺ | Propyl cation, often a base peak for long-chain alkanes. |

Note: Relative intensities of fragments depend on the stability of the resulting cations and neutral radicals.

Chromatographic Separation and Purification Protocols for High-Purity Sample Preparation

Obtaining a high-purity sample of this compound is essential for accurate spectroscopic analysis and for studying its physicochemical properties. Chromatographic techniques are the primary methods used for the separation and purification of such non-polar compounds from complex mixtures.

Chromatographic Separation

Gas chromatography (GC) is the most effective technique for the separation and analysis of volatile and semi-volatile hydrocarbons like this compound. researchgate.netmarkes.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the powerful separation capabilities of GC with the detection and identification power of MS. thermofisher.comshimadzu.com A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or 5% phenyl-polydimethylsiloxane stationary phase, would be ideal. The compound would elute at a retention time determined by its boiling point and interaction with the stationary phase. The long alkyl chain would result in a significantly longer retention time compared to smaller alkanes. nih.gov

Purification Protocols

For obtaining larger quantities of the pure compound, preparative-scale chromatographic methods are employed.

Column Chromatography: Liquid column chromatography using adsorbents like silica (B1680970) gel or activated aluminum oxide is a standard method for purifying hydrocarbons. nih.gov A non-polar solvent system, such as hexane (B92381) or petroleum ether, would be used to elute the compound. Because this compound is a saturated alkane, it would have weak interactions with the polar stationary phase and elute relatively quickly. This method is effective for separating it from more polar impurities.

Preparative Gas Chromatography (Prep-GC): For the highest purity, preparative GC can be utilized. This technique operates on the same principles as analytical GC but uses larger columns and can handle larger sample injections. Fractions corresponding to the elution time of this compound are collected, yielding a sample with very high purity. cas.cn

Interactive Data Table: Chromatographic Protocols for this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Purpose |

| Gas Chromatography (GC) | 5% Phenyl Polydimethylsiloxane | Helium or Hydrogen | Analytical separation and purity assessment. |

| Column Chromatography | Silica Gel (60-200 mesh) | n-Hexane | Bulk purification, removal of polar impurities. |

| Column Chromatography | Activated Aluminum Oxide | Iso-octane | Separation of n-alkanes from iso-alkanes. nih.gov |

| Preparative GC | Non-polar packed or thick-film capillary column | Nitrogen or Helium | High-purity sample preparation for reference standards. |

Exploration of Advanced Applications and Functionalization Potentials for 1 Cyclopentylpentadecane Derivatives

Role in Specialized Lubricant and Hydraulic Fluid Formulations

1-Cyclopentylpentadecane, a saturated hydrocarbon with the molecular formula C20H42, possesses a unique structure that combines a five-membered carbon ring with a long, straight-chain alkane. This combination of cyclic and linear hydrocarbon features suggests its potential as a high-performance base oil for specialized lubricants and hydraulic fluids. smolecule.com While specific experimental data for this compound is limited, its properties can be inferred from the well-studied class of Multiply Alkylated Cyclopentanes (MACs), which are known for their advantageous characteristics in demanding applications.

The long pentadecane (B166386) chain is expected to contribute to a favorable viscosity index (VI). The VI is a measure of how much a fluid's viscosity changes with temperature. A higher VI indicates a more stable viscosity over a wide temperature range, which is a critical attribute for lubricants and hydraulic fluids operating in environments with significant temperature fluctuations. The presence of the cyclopentyl group can disrupt the ordered packing of the long alkyl chains, which is anticipated to result in a low pour point. The pour point is the lowest temperature at which a fluid will flow, and a lower pour point is essential for good performance in cold conditions.

In specialized lubricant formulations, such as those for aerospace applications, base oils with low volatility are crucial to minimize lubricant loss in low-pressure environments. The relatively high molecular weight of this compound suggests it would have a low vapor pressure, making it a candidate for such applications. Furthermore, as a saturated hydrocarbon, it is expected to exhibit good thermal and oxidative stability, which are key for long lubricant life and resistance to degradation at high operating temperatures.

For hydraulic fluids, the key properties include appropriate viscosity, high VI, good thermal stability, and material compatibility. This compound's predicted properties make it a plausible candidate for synthetic hydraulic fluids, particularly where consistent performance across a broad temperature spectrum is required.

To illustrate the expected lubricant properties of this compound, the following interactive data table provides estimated values based on trends observed for similar long-chain alkylcycloalkanes.

| Property | Estimated Value/Characteristic | Significance in Lubricant/Hydraulic Fluid Formulation |

| Kinematic Viscosity @ 40°C | Moderately Low | Affects flowability and film thickness at typical operating temperatures. |

| Kinematic Viscosity @ 100°C | Low | Influences fluid performance at higher temperatures. |

| Viscosity Index (VI) | High | Indicates stable viscosity over a wide temperature range, crucial for consistent performance. |

| Pour Point | Low | Ensures fluidity and proper lubrication in cold environments. |

| Oxidative Stability | High | Resists degradation and sludge formation, extending fluid life. |

| Volatility (Vapor Pressure) | Low | Minimizes lubricant loss in vacuum or high-temperature applications. |

Contributions to Advanced Materials Science: Design and Engineering of Hydrocarbon-Based Systems

The unique molecular architecture of this compound also presents opportunities in the field of advanced materials science. Its structure can be viewed as a building block for the design and engineering of novel hydrocarbon-based systems with tailored properties.

In polymer science, long-chain alkyl groups are often incorporated into polymer structures to act as internal plasticizers, enhancing flexibility and modifying mechanical properties. The cyclopentyl group, with its distinct geometry, could be used to control chain packing and influence the thermal and mechanical properties of polymers. If functionalized, this compound could be introduced as a side chain in a polymer backbone, potentially leading to materials with unique surface properties, such as hydrophobicity, or specific thermal transitions.

Furthermore, in the realm of self-assembling systems and soft matter, the amphiphilic nature that could be imparted to derivatives of this compound (by introducing a polar head group) makes it an interesting candidate for the formation of micelles, vesicles, or liquid crystals. The bulky, non-polar tail, consisting of the cyclopentylpentadecane moiety, would drive the self-assembly process in polar solvents.

The design of advanced hydrocarbon-based materials often focuses on achieving specific performance characteristics. The table below outlines potential areas where this compound could be a valuable component.

| Material System | Potential Role of this compound | Desired Outcome |

| Advanced Polymers | As a monomer or a pendant group. | Enhanced flexibility, controlled crystallinity, and modified thermal properties. |

| Self-Assembling Systems | As a hydrophobic tail in surfactant-like molecules. | Formation of ordered nanostructures for applications in drug delivery or materials templating. |

| Phase Change Materials (PCMs) | As a component in eutectic mixtures. | Tailored melting and freezing points for thermal energy storage applications. |

| Specialty Coatings | As a building block for hydrophobic surface modifiers. | Creation of water-repellent and anti-fouling surfaces. |

Potential for Chemical Functionalization and Derivatization into High-Value Compounds

As a saturated hydrocarbon, this compound's reactivity is primarily centered on C-H bond activation. smolecule.com While generally less reactive than molecules with functional groups, advancements in catalysis offer pathways for its selective functionalization into a variety of high-value compounds.

One of the most direct routes to derivatization is through free-radical reactions, such as halogenation. The introduction of a halogen atom would provide a reactive handle for subsequent nucleophilic substitution reactions, opening the door to a wide range of derivatives.

Oxidation of the cyclopentyl or pentadecanyl portions of the molecule could yield alcohols, ketones, or carboxylic acids. smolecule.com These oxygenated derivatives are valuable intermediates in organic synthesis. For instance, a long-chain carboxylic acid derived from this compound could be used in the synthesis of esters for lubricant applications or as a precursor for surfactants.

Catalytic dehydrogenation could introduce unsaturation, creating cyclopentylpentadecenes. The double bond would then be amenable to a host of addition reactions, further expanding the range of accessible derivatives.

The table below summarizes some of the potential functionalization reactions and the resulting high-value compounds that could be synthesized from this compound.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential High-Value Compound Class |

| Free-Radical Halogenation | Halogen (e.g., Br2), UV light | -Br, -Cl | Alkyl Halides |

| Oxidation | Strong oxidizing agents | -OH, =O, -COOH | Alcohols, Ketones, Carboxylic Acids |

| Catalytic Dehydrogenation | Metal catalyst, high temperature | C=C (double bond) | Alkenes |

| Nitration | HNO3/H2SO4 | -NO2 | Nitroalkanes |

These functionalized derivatives could find applications as:

Surfactants and Emulsifiers: By introducing a hydrophilic head group (e.g., a carboxylate or sulfonate) to the long hydrocarbon tail.

Plasticizers: Long-chain esters derived from the corresponding alcohol or carboxylic acid could be used to increase the flexibility of polymers.

Corrosion Inhibitors: Molecules with polar functional groups and long hydrocarbon tails can form protective films on metal surfaces.

Building Blocks for Organic Synthesis: The functionalized derivatives can serve as starting materials for the construction of more complex molecules.

Future Research Directions and Emerging Paradigms in 1 Cyclopentylpentadecane Research

Development of Sustainable and Green Chemistry Approaches for Synthesis and Processing

Traditional synthesis routes for long-chain alkylcycloalkanes often rely on methods that may not align with modern principles of green chemistry. Future research will likely pivot towards more sustainable and environmentally benign approaches for the synthesis and processing of 1-Cyclopentylpentadecane.

One promising avenue is the use of solid acid catalysts, such as zeolites, which can replace hazardous liquid acids traditionally used in alkylation reactions. These catalysts are reusable, reduce waste, and can lead to higher selectivity, minimizing the formation of unwanted byproducts. For instance, the synthesis of components for sustainable aviation fuel, which includes cycloalkanes, has seen the use of multifunctional zeolite-supported catalysts. mdpi.com Research could focus on developing specific zeolite catalysts tailored for the alkylation of cyclopentane (B165970) with long-chain olefins like 1-pentadecene (B78149) to produce this compound.

Another key area is the exploration of ionic liquids as catalysts. Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic solvents and traditional acid catalysts. nih.gov Their tunable nature allows for the design of catalysts that can efficiently promote the alkylation reaction while allowing for easy separation and recycling of the catalyst.

Biocatalysis represents a frontier in the green synthesis of hydrocarbons. semanticscholar.org This involves using enzymes or whole microorganisms to carry out chemical transformations. While still an emerging field for hydrocarbon synthesis, research into engineered enzymes could lead to highly specific and efficient pathways for creating this compound under mild conditions, significantly reducing energy consumption and environmental impact.

The table below summarizes potential green synthesis routes that warrant further investigation.

| Synthesis Approach | Catalyst/Method | Potential Advantages |

| Catalytic Alkylation | Zeolite-based solid acids | Reusable, high selectivity, reduced waste |

| Ionic Liquid Catalysis | Task-specific ionic liquids | Low volatility, recyclable, tunable reactivity |

| Biocatalysis | Engineered enzymes/microorganisms | Mild reaction conditions, high specificity, renewable |

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Optimizing Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For this compound, these computational tools offer the potential to rapidly predict its properties and optimize its synthesis, reducing the need for extensive and time-consuming laboratory experiments.

Quantitative Structure-Property Relationship (QSPR) models are a prime example of ML in chemistry. mdpi.combme.hu These models establish mathematical relationships between the molecular structure of a compound and its physical, chemical, or biological properties. Future research could focus on developing robust QSPR models specifically trained on datasets of long-chain alkylated cycloalkanes to predict key properties of this compound, such as its viscosity, pour point, and flash point, which are crucial for its potential applications in lubricants and fuels. esig.orgecetoc.org Artificial neural networks (ANNs) have shown particular promise in accurately forecasting the properties of various hydrocarbons. ecetoc.org

Beyond property prediction, ML algorithms can be employed to optimize the synthesis of this compound. researchgate.net By analyzing data from a set of initial experiments, ML models can identify complex relationships between reaction parameters (e.g., temperature, pressure, catalyst concentration, and reactant ratios) and the desired outcome (e.g., yield and purity). Bayesian optimization is a particularly powerful technique that can efficiently guide the selection of subsequent experimental conditions to quickly identify the optimal synthesis pathway with a minimal number of experiments. uni-greifswald.de This approach not only accelerates the development process but also minimizes the consumption of resources and generation of waste.

The potential applications of AI and ML in this compound research are summarized in the table below.

| AI/ML Application | Technique | Objective |

| Property Prediction | QSPR, Artificial Neural Networks (ANN) | Forecast physical and chemical properties (e.g., viscosity, boiling point) based on molecular structure. mdpi.comecetoc.org |

| Synthesis Optimization | Bayesian Optimization, Regression Models | Identify optimal reaction conditions to maximize yield and minimize byproducts. uni-greifswald.de |

| Catalyst Design | Generative Models | Propose novel catalyst structures with enhanced activity and selectivity for the synthesis reaction. |

Environmental Fate and Biodegradation Pathway Investigations for Hydrocarbon Persistence

Understanding the environmental fate of a chemical is crucial for assessing its long-term impact. For this compound, which may find applications in areas such as lubricants and fuels, investigating its persistence and biodegradation pathways is a critical area for future research. As a high-molecular-weight hydrocarbon, its behavior in soil and aquatic environments needs to be thoroughly characterized. semanticscholar.org

Research on the biodegradation of similar long-chain n-alkylcycloalkanes has shown that microorganisms can degrade these compounds through several pathways. nih.gov One common mechanism involves the oxidation of the long alkyl side chain, typically through β-oxidation, which progressively shortens the carbon chain. nih.gov Another pathway involves the oxidation of the cyclopentyl ring itself, which can lead to ring cleavage and the formation of more readily biodegradable linear compounds.

Future studies should aim to identify the specific microbial species capable of degrading this compound and elucidate the precise metabolic pathways involved. This can be achieved through microcosm studies using soil and water samples from environments potentially exposed to hydrocarbons. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can be used to identify the intermediate metabolites, providing a detailed picture of the degradation process. nih.gov

Furthermore, investigating the factors that influence the rate of biodegradation, such as temperature, nutrient availability, and the presence of other pollutants, will be essential for developing effective bioremediation strategies for sites contaminated with this compound or related products. Bioremediation, which leverages the metabolic capabilities of microorganisms to clean up contaminated environments, offers a sustainable and cost-effective solution.

The table below outlines the key areas for future research into the environmental fate of this compound.

| Research Area | Focus | Methodology |

| Pathway Elucidation | Identifying the specific metabolic routes for degradation. | Microcosm studies, GC-MS analysis of intermediates. nih.gov |

| Microbial Identification | Isolating and characterizing microorganisms capable of degrading the compound. | Enrichment cultures, genetic sequencing (e.g., 16S rRNA). |

| Persistence Studies | Determining the half-life of the compound in various environmental compartments (soil, water, sediment). | Laboratory simulation experiments under controlled conditions. |

| Bioremediation Strategies | Developing methods to enhance the natural degradation of the compound in contaminated environments. | Biostimulation (adding nutrients) and bioaugmentation (adding specific microbes). |

Q & A

Q. What strategies address gaps in toxicity data for this compound?

- Methodological Answer : Perform acute toxicity assays (OECD 423) on rodent models, documenting LD values and histopathological effects. For chronic exposure, use in-vitro assays (Ames test, micronucleus) to assess mutagenicity. Cross-reference with structurally analogous compounds (e.g., cyclohexane derivatives) to infer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.